6-Acetyl-7-hydroxychromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6835-55-8 |
|---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
6-acetyl-7-hydroxychromen-2-one |
InChI |
InChI=1S/C11H8O4/c1-6(12)8-4-7-2-3-11(14)15-10(7)5-9(8)13/h2-5,13H,1H3 |
InChI Key |
MYJIZBGGFRMXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)O |
Origin of Product |
United States |
Extraction:the Initial Step is the Extraction of Compounds from the Plant Material. Solvents Are Chosen Based on the Polarity of the Target Coumarins.
Solvents: Common solvents include ethanol, methanol, chloroform, and petroleum ether. mdpi.com For furanocoumarins, petroleum ether can provide a good yield. mdpi.com Solid-liquid extraction (SLE) and ultrasound-assisted extraction (UAE) are frequently employed methods. researchgate.net
Separation and Purification:crude Extracts Are Complex Mixtures That Require Further Separation to Isolate Individual Compounds.
Chromatography: This is the cornerstone of natural product isolation. Several chromatographic techniques are used in sequence to achieve purification.
Column Chromatography (CC): Often used for initial fractionation of the crude extract. Adsorbents like silica (B1680970) gel or alumina (B75360) are common. nih.gov
Thin-Layer Chromatography (TLC): Used for monitoring the separation process and identifying fractions containing the desired compounds. mdpi.com
High-Performance Liquid Chromatography (HPLC): A highly efficient technique, particularly reverse-phase HPLC (RP-HPLC), is used for the final purification of compounds and for quantitative analysis. wikipedia.orgresearchgate.net
Structure Elucidation and Identification:once a Pure Compound is Isolated, Its Chemical Structure is Determined Using Spectroscopic Methods.
Spectroscopy:
Infrared (IR) Spectroscopy: Identifies functional groups, such as the characteristic carbonyl (C=O) group of the lactone ring. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: Coumarins exhibit characteristic UV absorption, which can aid in their initial identification. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule, which is crucial for determining the precise structure and substitution pattern. researchgate.net
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. researchgate.net
Table 2: Common Methodologies for Coumarin (B35378) Isolation and Identification
| Stage | Technique | Purpose | Reference(s) |
|---|---|---|---|
| Extraction | Solid-Liquid Extraction (SLE), Ultrasound-Assisted Extraction (UAE) | To extract compounds from plant material into a solvent. | researchgate.net |
| Separation | Column Chromatography (CC), Thin-Layer Chromatography (TLC) | Initial fractionation and monitoring of the separation process. | nih.govmdpi.com |
| Purification | High-Performance Liquid Chromatography (HPLC) | Final purification of individual compounds. | wikipedia.orgresearchgate.net |
| Identification | UV-Vis, IR, NMR (¹H, ¹³C), and Mass Spectrometry (MS) | To determine the chemical structure of the isolated compound. | researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituent Position on Biological Activity
The position of substituents on the coumarin (B35378) nucleus is a critical determinant of the type and potency of its biological activity. The introduction of different functional groups at various positions can modulate the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. mdpi.com For instance, substitutions at positions 3, 4, 7, and 8 have been most frequently associated with influencing pathological processes like inflammation and infectious diseases. mdpi.com
Role of Acetyl and Hydroxyl Groups
The acetyl group at the C6 position, being an electron-withdrawing group, can also modulate the electronic properties of the coumarin ring. nih.gov The interplay between the electron-donating hydroxyl group and the electron-withdrawing acetyl group can create a specific electronic environment that may be favorable for certain biological interactions. Research on related 7-hydroxychromones has highlighted the utility of the 6-acetyl group as a versatile synthon for the synthesis of more complex, linearly-fused hetarenochromones with potential bioactivities. univ.kiev.ua
Effects of Alkyl, Aryl, and Heterocyclic Substitutions
The introduction of alkyl, aryl, and heterocyclic moieties at various positions of the coumarin scaffold has been extensively explored to enhance biological activities.
Alkyl Substitutions: The length of alkyl chains can significantly impact the lipophilicity of the coumarin derivative. For instance, in the case of O-prenylated coumarins, a longer prenyl chain increases lipophilicity, which is believed to facilitate penetration into cells and thereby enhance cytotoxic properties. nih.gov Studies on amphiphilic coumarins have shown that the length of the alkyl tail influences their interaction with lipid bilayers, with longer tails promoting deeper penetration and even disruption of the membrane at high concentrations. rsc.org
Aryl Substitutions: The presence of an aryl group, particularly at the C3 or C4 position, is a common feature in many bioactive coumarins. For example, the substitution of an aryl group at the C3 position of the coumarin nucleus has been linked to anti-inflammatory activity. researchgate.net The electronic nature of substituents on the aryl ring can further fine-tune the activity.
Heterocyclic Substitutions: The incorporation of heterocyclic rings into the coumarin structure can lead to compounds with a wide array of pharmacological effects. Fusing heterocyclic rings to the coumarin core is a strategy aimed at developing more potent pharmacological agents. mdpi.com For example, coumarin-benzimidazole hybrids have demonstrated a broad spectrum of activities, including anticancer and antimicrobial effects. researchgate.net The position of the linkage between the coumarin and the heterocyclic moiety is crucial, with C3 and C4 positions being common points of attachment. researchgate.net
Influence of Molecular Lipophilicity on Efficacy
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. It affects absorption, distribution, metabolism, and excretion (ADME).
In the context of coumarins, lipophilicity plays a significant role in their biological efficacy. For instance, the cytotoxic properties of certain O-prenylated coumarins are dependent on the length of the prenyl chain, which directly correlates with increased lipophilicity and improved cell penetration. nih.gov Similarly, for coumarin derivatives targeting monoamine oxidase B (MAO-B), the inhibitory activity has been shown to be linearly correlated with the lipophilicity of the substituent at the C7 position. frontiersin.org
However, the relationship between lipophilicity and efficacy is not always linear. An optimal level of lipophilicity is often required for a compound to effectively cross biological membranes and reach its target site without being prematurely metabolized or eliminated. Computational studies on coumarinic anticoagulants have highlighted the importance of lipophilicity, with tecarfarin (B611272) being identified as the most lipophilic among the studied vitamin K antagonists. rsc.org
Rational Design Principles for Enhanced Bioactivity
The rational design of new coumarin derivatives with enhanced and selective biological activities is guided by the principles derived from SAR studies and an understanding of the target's three-dimensional structure. nih.govresearchgate.net
Key principles for the rational design of bioactive coumarin derivatives include:
Molecular Hybridization: This approach involves combining the coumarin scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or dual activities. researchgate.net For example, the development of coumarin-benzimidazole hybrids aims to leverage the biological properties of both structural motifs. researchgate.net
Targeted Substituent Placement: Based on SAR data, specific positions on the coumarin ring can be identified as critical for a particular biological activity. For instance, SAR studies have shown that substitution at the C6 position of the coumarin nucleus often yields the best anticancer activity. nih.gov
Modulation of Physicochemical Properties: Fine-tuning properties like lipophilicity and electronic character through appropriate substitutions is a core principle. This can be achieved by introducing substituents with varying electronic-donating or withdrawing effects and by modifying alkyl chain lengths. nih.govfrontiersin.org
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools like docking and molecular dynamics simulations can be employed to design coumarin derivatives that fit precisely into the active site and form favorable interactions. mdpi.com This approach allows for a more targeted and efficient design process, increasing the likelihood of developing potent and selective inhibitors. mdpi.com
By applying these principles, researchers can systematically modify the coumarin scaffold to optimize its interaction with specific biological targets, leading to the development of novel therapeutic agents. nih.gov
Computational and in Silico Approaches in Chromen 2 One Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as 6-Acetyl-7-hydroxychromen-2-one, to a macromolecular target, typically a protein.
Molecular docking studies have been crucial in elucidating the binding mechanisms of coumarin (B35378) derivatives with various biological targets. For instance, research on coumarin-piperazine derivatives targeting serotonin (B10506) receptors has shed light on how these ligands interact within the receptor's binding pocket. nih.gov Studies on derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin revealed that a four-carbon linker between the coumarin scaffold and a piperazine (B1678402) moiety resulted in favorable binding features for the 5-HT1A receptor. nih.gov The acetyl group at the C-6 position of the coumarin ring is noted for its ability to form hydrogen bonds with residues in the binding pocket, which is a key aspect of its binding mechanism. nih.gov
Furthermore, investigations into the binding of coumarin derivatives to proteins like human serum albumin (HSA) show that interactions are often a combination of hydrophobic forces and specific hydrogen bonds. nih.gov Molecular dynamics simulations following docking can further refine this understanding by showing the stability of these interactions and any conformational changes in the protein that occur upon binding. nih.gov
Docking simulations provide detailed atomic-level information about the specific interactions between a ligand and the amino acid residues within the active site of a target protein. For coumarin derivatives, these interactions are critical for their biological activity.
In studies of 7-hydroxycoumarin derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF), docking poses showed that the 7-hydroxylcoumarin core occupies the active site. acs.org Specific interactions, such as π–π stacking with Tyr36 and hydrophobic interactions with Pro1 and Lys32, were identified as key to the binding affinity. acs.org Similarly, in the design of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives as serotonin receptor ligands, docking studies were used to predict high affinities for 5-HT1A and 5-HT2A receptors. nih.govresearchgate.net These predictions were later confirmed by binding assays, with some derivatives showing subnanomolar affinity. researchgate.net The specificity is often dictated by the substituents on the coumarin ring, which can form additional interactions with hydrophobic regions or form hydrogen bonds, enhancing the ligand's affinity for its target. nih.govacs.org
| Coumarin Derivative Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| 7-Hydroxycoumarins | Macrophage Migration Inhibitory Factor (MIF) | Tyr36, Lys32, Pro1 | π–π stacking, Hydrophobic | acs.org |
| 6-Acetyl-5-hydroxy-4,7-dimethylcoumarins | Serotonin Receptor 5-HT1A | Not specified | High Affinity (Ki = 1.0 nM) | nih.govresearchgate.net |
| Coumarin-piperazine derivatives | Serotonin Receptor 5-HT1A | Not specified | Hydrogen bonding via acetyl group | nih.gov |
| Coumarin derivatives | Human Serum Albumin (HSA) | Sub-domain IB | Hydrophobic, Hydrogen bond | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of newly designed compounds, thereby reducing the time and cost associated with synthesis and testing. nih.gov
For coumarin derivatives, QSAR models have been developed for various activities, including antioxidant and anticancer effects. nih.govnih.gov The process involves calculating a set of molecular descriptors for each compound in a dataset. nih.gov These descriptors quantify various aspects of the molecule, such as its lipophilic character, electronic properties, and complexity. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a model is built that correlates these descriptors with the observed biological activity. nih.govnih.gov
A study on the antioxidant activity of coumarin derivatives found that descriptors related to molecular complexity, H-bond donor capacity, and lipophilicity were important parameters. nih.gov The robustness and predictive power of such models are rigorously tested through internal and external validation methods. nih.govbenthamdirect.com Successful QSAR models can then be used to predict the activity of novel coumarin structures, guiding the synthesis of more potent agents. nih.govnih.gov
| Descriptor Type | Example Descriptor | Significance | Reference |
|---|---|---|---|
| Topological/Complexity | Molecular Complexity | Describes the intricacy of the molecular structure. | nih.gov |
| Electronic | H-bond Donors | Quantifies the capacity to donate hydrogen bonds, crucial for receptor binding. | nih.gov |
| Lipophilicity | LogP | Measures the compound's partition coefficient, affecting membrane permeability. | bjbms.org |
| Atomic Properties | Atomic Polarizability | Relates to the molecule's ability to form instantaneous dipoles, influencing non-covalent interactions. | benthamdirect.com |
Quantum Chemical Parameter Analysis (e.g., HOMO/LUMO Energies)
Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to analyze the electronic structure of molecules like this compound. auctoresonline.orgnih.gov Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). auctoresonline.org
The HOMO energy is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. auctoresonline.org The difference between these two energies, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. These parameters are crucial for understanding the potential biological activities of a compound and are often used as descriptors in QSAR studies. auctoresonline.orgresearchgate.net For 7-hydroxycoumarin derivatives, DFT methods have been successfully used to calculate these properties and correlate them with experimental observations from UV-visible spectra. nih.gov
Virtual Screening Methodologies for Bioactive Compound Discovery
Virtual screening is a powerful computational methodology used in the early stages of drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. researchgate.netnih.gov This approach significantly accelerates the discovery of lead compounds by filtering vast databases to identify a smaller, more manageable number of candidates for experimental testing. researchgate.netnih.gov
Natural product databases, which contain a vast diversity of chemical structures including coumarins, are often subjected to virtual screening. researchgate.netbiointerfaceresearch.com The process can be target-based, where molecular docking is used to fit compounds from the library into the 3D structure of a known protein target. researchgate.net For example, a virtual screening of plant metabolites against key proteins of the SARS-CoV-2 virus identified several compounds, including coumarins, as potential inhibitors based on their predicted binding affinities. nih.gov This in silico approach efficiently narrows down candidates from thousands to a select few, paving the way for focused biological investigation. researchgate.net
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule or a ligand-protein complex over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can verify the stability of this pose and explore conformational changes in both the ligand and the protein. nih.govnih.gov
In Vitro Pharmacological and Biological Investigations
Cell-Based Assays for Cytotoxicity and Viability
The assessment of a compound's effect on cell viability and cytotoxicity is a fundamental step in pharmacological research. nih.gov These assays are crucial for determining the potential of a chemical to induce cell death or inhibit cell proliferation. nih.govlicorbio.com A variety of methods are employed, each relying on different cellular characteristics to distinguish between living and dead cells. nih.gov Common indicators of cell viability include metabolic activity, membrane integrity, and the presence of specific enzymes. licorbio.com
Several techniques are available for these assessments. For instance, the MTT assay measures the metabolic activity of cells by observing the reduction of a tetrazolium salt to a colored formazan (B1609692) product. cellbiolabs.com Another approach involves the use of fluorescent dyes like Calcein AM, which is converted by intracellular esterases in living cells to a fluorescent product, or Ethidium Homodimer-1 (EthD-1), which stains the DNA of cells with compromised membranes. cellbiolabs.com Flow cytometry-based assays using dyes like 7-aminoactinomycin D (7-AAD) or propidium (B1200493) iodide (PI) are also widely used to quantify viable and non-viable cells. nih.gov These methods provide reliable and reproducible data, although the choice of assay can be critical, especially when evaluating cryopreserved products which may show variability between different testing methods. nih.gov The LDH-Glo™ Cytotoxicity Assay offers an alternative by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells that have lost membrane integrity. promega.com Real-time assays, such as the RealTime-Glo™ MT Cell Viability Assay, allow for the continuous monitoring of cell viability over time by measuring the metabolic reduction of a prosubstrate into a luciferase substrate. promega.com
Enzyme Activity Assays (e.g., DPP III, Src Kinase, Carbonic Anhydrase)
The inhibitory potential of 6-Acetyl-7-hydroxychromen-2-one against various enzymes has been investigated to understand its specific molecular targets.
Carbonic Anhydrase: Human carbonic anhydrase II (CA II) is a zinc-containing metalloenzyme. nih.gov Its activity can be assessed using high-throughput screening methods that monitor the hydrolysis of a substrate like 4-nitrophenyl acetate. nih.gov Such screens have identified various sulfonamides as CA inhibitors, but have also revealed novel non-sulfonamide inhibitors. nih.gov
Receptor Binding and Functional Assays (e.g., ER, D3R)
The interaction of this compound with specific cellular receptors is a key area of investigation to determine its potential to modulate signaling pathways.
Gene Expression Profiling (e.g., IL-6, Nrf2 pathway components)
To understand the broader cellular impact of this compound, its influence on gene expression has been studied, particularly in relation to inflammatory and oxidative stress pathways.
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical endogenous antioxidant response system. nih.gov Activation of this pathway can lead to the expression of genes involved in mitigating oxidative stress. nih.gov Studies have shown that Nrf2 agonists can upregulate genes related to glutathione (B108866) metabolism, such as glutathione S-transferase A5 (GSTA5), which can be suppressed by stressors like alcohol. nih.gov
Interleukin-6 (IL-6): The expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) is known to be induced by oxidative stress. nih.gov Research has demonstrated that the transcription factor Nrf2 can directly bind to an antioxidant response element (ARE) within the IL-6 gene promoter, thereby activating its transcription. nih.gov This suggests a potential role for IL-6 in the defense against oxidative stress. nih.gov
Reactive Oxygen Species (ROS) Measurement and Oxidative Stress Markers
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are natural byproducts of cellular metabolism. nih.govyoutube.com While they play roles in cell signaling, excessive levels can lead to oxidative stress and cellular damage. youtube.comnih.gov
The measurement of ROS and oxidative stress is therefore crucial in evaluating the antioxidant or pro-oxidant potential of compounds. Direct measurement of ROS is challenging due to their short lifespan. nih.gov Therefore, indirect methods are often employed, such as the use of fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation. nih.gov Dihydroethidium (DHE) is another probe used to specifically detect superoxide (B77818) radicals. ntu.edu.sg These methods allow for the quantification of intracellular ROS levels and can be adapted for high-throughput screening. ntu.edu.sg Oxidative damage to cellular components like lipids, proteins, and DNA can also serve as an indirect measure of oxidative stress. nih.gov
Inflammatory Mediator Quantification (e.g., cytokines, NO)
The inflammatory response is a complex process orchestrated by a variety of signaling molecules, including cytokines. nih.gov The quantification of these mediators is essential for understanding a compound's anti-inflammatory or pro-inflammatory properties.
Cytokines are proteins that play a pivotal role in the immune system, regulating the growth, maturation, and activity of immune cells. nih.gov Pro-inflammatory cytokines, such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α), are released in response to infection or injury. nih.gov Elevated levels of these cytokines can be indicative of a significant inflammatory response. mdpi.com Various methods are available to quantify cytokines in biological samples, providing valuable insights into the immune status and the effects of therapeutic interventions. nih.gov
Antimicrobial Susceptibility Testing (MIC, diffusion methods)
Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against various microorganisms. nih.gov Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are crucial for obtaining accurate and reproducible results. clsi.org
Mechanistic Pathway Elucidation in Cellular Models
The in vitro exploration of this compound and its derivatives has begun to shed light on the molecular mechanisms underpinning its observed biological activities, particularly its anti-inflammatory and potential anticancer effects. Studies in various cellular models suggest that this coumarin (B35378) derivative likely exerts its influence through the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways.
Anti-inflammatory Mechanisms
Research has indicated that derivatives of this compound can significantly attenuate inflammatory responses in cellular models. A notable study investigating new Mannich and Betti bases of 3-acetyl-7-hydroxycoumarin (an alternative name for this compound) demonstrated that the Mannich bases, in particular, exhibited potent anti-inflammatory properties. nih.govsemanticscholar.org This activity was evidenced by the inhibition of nitric oxide (NO) release and the production of tumor necrosis factor-alpha (TNF-α) in relevant cell models. nih.govsemanticscholar.orgresearchgate.net The inhibition of these key inflammatory mediators suggests that the compound interferes with pro-inflammatory signaling cascades.
While direct studies on this compound are limited, the activities of related 7-hydroxycoumarin derivatives provide further mechanistic insights. It is suggested that some 7-hydroxycoumarin compounds exert their anti-inflammatory effects by blocking the NF-κB signaling pathway. nih.gov The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including those for TNF-α, interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Therefore, it is plausible that this compound or its active metabolites may inhibit the activation or nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory molecules.
Anticancer and Apoptotic Pathways
Preliminary investigations into the anticancer potential of this compound suggest that it may induce apoptosis, or programmed cell death, in cancer cells. The mechanism is thought to involve the modulation of signaling pathways that govern cell survival and proliferation. Again, looking at the broader class of 7-hydroxycoumarin-based compounds, there is evidence of their ability to target the PI3K/Akt signaling pathway in breast cancer cells. nih.gov The PI3K/Akt pathway is a crucial mediator of cell survival, and its inhibition can lead to the induction of apoptosis. nih.govmdpi.com
Furthermore, studies on aesculetin (6,7-dihydroxycoumarin), a structurally related coumarin, have shown potent and selective antitumor activity in human acute myeloid leukemia cells by inducing mitochondrial-mediated apoptosis. nih.gov This involved the modulation of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax. nih.gov While these findings are on a related compound, they provide a potential framework for the apoptotic mechanism of this compound, which may involve similar mitochondrial pathways.
Interactive Data Table: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound Type | Cellular Model | Key Findings | Reference |
| Mannich bases of 3-acetyl-7-hydroxycoumarin | Not specified in abstract | Stronger anti-inflammatory activity than Betti bases, demonstrated by inhibition of NO release and TNF-α production. | nih.govsemanticscholar.orgresearchgate.net |
| 7-hydroxycoumarin derivatives | RAW264.7 mouse macrophages | Inhibition of pro-inflammatory cytokines TNF-α and IL-6. | nih.gov |
| 7-hydroxycoumarin | HaCAT cells | Suppression of pro-inflammatory cytokine and chemokine secretion via inhibition of IκBα degradation and NF-κB nuclear translocation. | nih.gov |
Preclinical in Vivo Studies of 6 Acetyl 7 Hydroxychromen 2 One and Analogs
Efficacy Evaluation in Disease Models
The therapeutic potential of 6-Acetyl-7-hydroxychromen-2-one and its analogs has been explored in several preclinical models that mimic human diseases. These studies are crucial for understanding how these compounds might perform in a complex biological system.
Inflammatory Disease Models (e.g., LPS-induced acute lung injury)
The anti-inflammatory properties of chalcone (B49325) derivatives are well-documented, with many exhibiting inhibitory effects on various inflammatory mediators. nih.govnih.govtandfonline.comoup.com These compounds have been shown to inhibit cyclooxygenases (COX), lipoxygenases (LOX), and the production of pro-inflammatory cytokines, making them promising candidates for inflammatory conditions. nih.govnih.govtandfonline.com
Oxidative Stress-Related Injury Models (e.g., CCl4-induced hepatotoxicity)
In the context of oxidative stress, the chalcone analog L6H9 has shown protective effects in a diabetic cardiomyopathy model, which is characterized by increased reactive oxygen species (ROS) production. nih.govnih.gov Oral administration of L6H9 to diabetic mice resulted in a significant reduction in cardiac ROS levels. nih.govnih.gov This effect is linked to the activation of the Nrf2 pathway, a critical regulator of the cellular antioxidant response. nih.govnih.gov
A commonly used model to study oxidative stress-related injury is carbon tetrachloride (CCl4)-induced hepatotoxicity. While specific studies using this compound or L6H9 in this model were not identified, this model is highly relevant for evaluating compounds with antioxidant potential. CCl4 administration induces severe liver damage through the generation of free radicals, leading to lipid peroxidation and hepatocellular necrosis. The evaluation of therapeutic agents in this model typically involves measuring serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), as well as histological examination of liver tissue.
Cancer Xenograft Models
Preclinical evaluation of potential anti-cancer agents often employs cancer xenograft models, where human tumor cells are implanted into immunocompromised mice. While no in vivo cancer xenograft studies for this compound or its direct analogs were found in the reviewed literature, a study on the compound 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) in a human melanoma xenograft model provides a relevant example of this type of research. In this study, NBDHEX demonstrated significant tumor inhibition in mice bearing Me501 and A375 human melanoma xenografts. nih.gov Such studies are critical for assessing the in vivo anti-tumor efficacy of a compound.
The general methodology for these studies involves the subcutaneous injection of cancer cells into mice. Once tumors are established, the animals are treated with the investigational compound, and tumor growth is monitored over time. Efficacy is typically assessed by measuring tumor volume and weight at the end of the study.
Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models
Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound is essential for its development as a therapeutic agent.
Biological Plausibility Assessment
The biological plausibility of this compound and its analogs as therapeutic agents is supported by their known mechanisms of action at the molecular level. The chalcone analog L6H9 has been shown to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways. nih.govnih.gov Specifically, it inhibits the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in promoting inflammation. nih.govnih.govkuleuven.be By inhibiting NF-κB, L6H9 can reduce the expression of pro-inflammatory cytokines. nih.gov
Furthermore, L6H9 activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes. nih.govnih.govnih.gov This dual mechanism of inhibiting inflammation and boosting antioxidant defenses provides a strong rationale for the therapeutic potential of this class of compounds in diseases where inflammation and oxidative stress are key pathological features. The general class of chalcones has been reported to interact with a wide range of molecular targets involved in inflammation. nih.gov
Pharmacokinetic studies on other chalcone derivatives have indicated that they can suffer from low oral bioavailability, which can be a limiting factor for their therapeutic use. nih.gov This suggests that formulation strategies or structural modifications may be necessary to improve their absorption and systemic exposure. nih.gov
Pharmacodynamic Biomarker Identification and Validation
Pharmacodynamic biomarkers are crucial for assessing the biological activity of a drug in vivo and for guiding dose selection in clinical trials. Based on the mechanism of action of the chalcone analog L6H9, key molecules in the NF-κB and Nrf2 pathways can be considered as potential pharmacodynamic biomarkers.
The inhibition of NF-κB activation by L6H9 suggests that downstream targets of NF-κB, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), could serve as biomarkers of drug activity. nih.govnih.gov A reduction in the levels of these cytokines in blood or tissue samples following treatment would provide evidence of target engagement and a pharmacodynamic effect.
Similarly, the activation of the Nrf2 pathway by L6H9 points to Nrf2 target genes as potential pharmacodynamic biomarkers. nih.govnih.govdtic.mil Increased expression of genes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) in response to treatment would indicate the activation of the Nrf2 antioxidant response. nih.govnih.gov The validation of these biomarkers would require systematic studies to correlate their modulation with the therapeutic effects of the compound in preclinical models.
Characterization of Morphological and Functional Changes
Preclinical in vivo studies on analogs of this compound have demonstrated notable morphological and functional changes, particularly in the context of inflammation and neurological disorders.
In a key study investigating the anti-inflammatory properties of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones, which are derivatives of the core 7-hydroxycoumarin structure, significant reductions in tissue inflammation were observed. The carrageenan-induced hind paw edema model in rats, a standard method for assessing acute inflammation, was utilized. Administration of these compounds led to a measurable decrease in paw volume, a primary morphological indicator of edema. This suggests that these analogs interfere with the inflammatory cascade, potentially by inhibiting inflammatory mediators. nih.gov
Functionally, these anti-inflammatory effects translate to a reduction in pain and a restoration of normal tissue function, although these specific parameters were not explicitly detailed in this particular study. The reduction in swelling itself is a key functional improvement, as it alleviates the pressure and discomfort associated with inflammation.
Furthermore, research into piperazine (B1678402) derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin has highlighted their high affinity for serotonin (B10506) receptors, specifically the 5-HT1A receptor. nih.gov This finding is significant because this receptor is implicated in the pathophysiology of depression and anxiety. While direct in vivo morphological or extensive functional data from this specific study is not available, the potent receptor binding activity strongly suggests a potential for these compounds to modulate neurotransmission and, consequently, behavior and mood in animal models of neurological disorders. Future in vivo studies would be expected to assess morphological changes in brain regions associated with mood regulation and functional outcomes such as performance in behavioral tests for anxiety and depression.
Another analog, 7-hydroxycoumarin (also known as umbelliferone), has been shown to induce vasorelaxation in hypertensive rats. nih.gov This functional change, observed in isolated superior mesenteric arteries, points to a potential cardiovascular application. The relaxation of blood vessels leads to a morphological increase in vessel diameter, which in turn can lower blood pressure.
The table below summarizes the key preclinical findings for analogs of this compound.
| Compound/Analog | Animal Model | Morphological Change | Functional Change |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Carrageenan-induced paw edema in rats | Reduction in paw edema volume | Implied reduction in inflammation and associated pain |
| Piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin | Not specified in vivo | --- | High affinity for 5-HT1A serotonin receptors, suggesting potential modulation of neurological function |
| 7-Hydroxycoumarin (Umbelliferone) | Spontaneously Hypertensive Rats (SHR) | Vasodilation of superior mesenteric arteries | Vasorelaxation, potential for blood pressure reduction |
Optimizing Preclinical Experimental Design
The reliability and translational value of preclinical in vivo studies heavily depend on a well-optimized experimental design. This includes the careful selection of animal models, the route of administration, and the timing of compound administration.
Selection of Appropriate Animal Models of Disease
The choice of an animal model is contingent on the therapeutic area being investigated. For assessing the anti-inflammatory potential of this compound and its analogs, the carrageenan-induced paw edema model in rats or mice is a widely accepted and appropriate choice. nih.gov This model mimics the acute inflammatory response and allows for the straightforward quantification of edema, a key morphological marker of inflammation.
For investigating potential neuroprotective or neuromodulatory effects, as suggested by the serotonin receptor affinity of some analogs, several animal models are relevant. nih.gov For instance, to study antidepressant-like effects, models such as the forced swim test or the tail suspension test in mice are commonly used. These models assess behavioral despair, a core symptom of depression. To investigate potential efficacy in neurodegenerative conditions like Parkinson's disease, a 6-hydroxydopamine (6-OHDA)-induced lesion model in rats can be employed. nih.gov This model mimics the dopaminergic neuron degeneration seen in Parkinson's disease, allowing for the assessment of both motor function and underlying neuroprotective effects.
The selection of a specific animal model should always be justified by its ability to recapitulate key aspects of the human disease being studied.
Optimization of Route of Administration
The route of administration is a critical parameter that can significantly influence the bioavailability and efficacy of a compound. For coumarin (B35378) derivatives, various routes have been explored in preclinical studies.
Oral administration is often preferred due to its convenience and clinical relevance. However, the oral bioavailability of coumarins can be variable. Therefore, initial pharmacokinetic studies are essential to determine the extent of absorption and metabolism.
Intraperitoneal (i.p.) injection is another common route in preclinical research, as it bypasses first-pass metabolism in the liver, often leading to higher and more consistent systemic exposure. nih.gov A study on the pharmacokinetics of 7-hydroxycoumarin in rats utilized intraperitoneal administration to investigate its metabolic fate. nih.gov This route is particularly useful in early-stage efficacy studies where maximizing compound exposure is a priority.
The choice of the route of administration should be guided by the physicochemical properties of the compound, its intended clinical application, and the specific research question being addressed.
Timing of Compound Administration Studies
The timing of compound administration is crucial for both pharmacokinetic and efficacy studies.
In pharmacokinetic studies , blood samples are collected at multiple time points after compound administration to determine key parameters such as absorption rate, half-life, and clearance. For instance, in a study of 7-hydroxycoumarin in rats, blood concentrations were measured at various intervals following intraperitoneal injection to characterize its pharmacokinetic profile. nih.gov The timing of these samples is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug.
In efficacy studies , the timing of administration relative to the induction of the disease model is critical. For example, in the carrageenan-induced paw edema model, the compound is typically administered either before (prophylactic) or after (therapeutic) the injection of carrageenan to assess its ability to prevent or treat inflammation, respectively. nih.gov The timing is chosen based on the known time course of the inflammatory response in the model.
For chronic disease models, such as those for neurodegenerative diseases, the compound may need to be administered over an extended period to observe a therapeutic effect. The duration and frequency of administration will depend on the compound's half-life and the desired therapeutic window.
A summary of considerations for optimizing preclinical experimental design is provided in the table below.
| Experimental Design Parameter | Key Considerations | Example from Coumarin Research |
| Selection of Animal Model | Relevance to human disease; reproducibility; ethical considerations. | Carrageenan-induced paw edema for inflammation; forced swim test for depression. |
| Route of Administration | Physicochemical properties of the compound; intended clinical route; bioavailability. | Oral and intraperitoneal routes are commonly used for coumarin derivatives. |
| Timing of Administration | Pharmacokinetic profile of the compound; time course of the disease model; prophylactic vs. therapeutic treatment paradigms. | Administration before or after carrageenan injection in inflammation models; multiple time point sampling for pharmacokinetic analysis. |
Biosynthetic Pathways and Natural Occurrence of Chromen 2 Ones
Distribution in the Plant Kingdom
Coumarins are ubiquitously distributed throughout the plant kingdom, having been identified in over 150 different plant species across approximately 30 families. nih.gov They are found in various parts of the plant, including roots, stems, leaves, flowers, and seeds. plos.org The concentration and type of coumarin (B35378) can vary depending on the plant species, its developmental stage, and the specific plant part. wikipedia.org For instance, in young plants, coumarins might be more concentrated in the roots, while in mature plants, the concentration may increase in the leaves or fruits. wikipedia.org
Simple coumarins, such as umbelliferone (B1683723) (7-hydroxycoumarin), are widespread. nih.govresearchgate.net More complex derivatives, including furanocoumarins and pyranocoumarins, are also common. plos.org While the natural occurrence of many coumarin derivatives is well-documented, specific reports detailing the isolation of 6-Acetyl-7-hydroxychromen-2-one from natural plant sources are not prominent in the reviewed scientific literature. However, structurally related compounds, such as 6-acetyl-7-hydroxy-2,2-dimethylchromene, have been isolated from species like Calea hispida. mdpi.com
Table 1: Examples of Natural Coumarins and Their Plant Sources
| Coumarin Derivative | Plant Source(s) | Reference(s) |
|---|---|---|
| Coumarin | Tonka bean (Dipteryx odorata), Sweet Clover (Melilotus spp.) | nih.gov |
| Umbelliferone (7-hydroxycoumarin) | Members of the Umbelliferae family, Hydrangea spp. | nih.govresearchgate.net |
| Scopoletin | Arabidopsis thaliana, Artemisia annua | connectjournals.com |
| Psoralen | Psoralea corylifolia, Figs (Ficus carica) | mdpi.com |
| Osthol | Prangos pabularia, Cnidium monnieri | wikipedia.org |
Key Plant Families Producing Chromen-2-one Derivatives
Certain plant families are particularly known for their high content and diversity of coumarin derivatives. The most notable among these are the Apiaceae (or Umbelliferae) and Rutaceae families. nih.govplos.org
Apiaceae (Umbelliferae): This family, which includes plants like parsley, dill, celery, and parsnip, is a rich source of various coumarins, particularly furanocoumarins. nih.govconnectjournals.com Species such as Prangos pabularia have been found to contain a dozen different coumarin constituents. wikipedia.org
Rutaceae: The citrus family is another major producer of coumarins and their derivatives. nih.govplos.org For example, marmin, an isoprenylated coumarin, is found in grapefruit skin. nih.gov
Other Families: Besides Apiaceae and Rutaceae, coumarins are also found in significant amounts in families such as Fabaceae (Leguminosae), Asteraceae, Moraceae, and Thymelaeaceae. nih.govplos.org
While these families are prolific producers of a wide array of coumarins, the presence of this compound within these families is not specifically documented in the available research.
Enzymatic Synthesis and Metabolic Transformations in Biological Systems
The biosynthesis of coumarins in plants originates from the phenylpropanoid pathway. nih.gov The journey begins with the amino acid phenylalanine, which is derived from the shikimic acid pathway. nih.gov
The general steps for the formation of a simple coumarin like umbelliferone are as follows:
Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia (B1221849) lyase (PAL), which converts phenylalanine into trans-cinnamic acid. nih.gov
Hydroxylation: Cinnamic acid undergoes hydroxylation to form p-coumaric acid, a key intermediate. This step is catalyzed by cinnamic acid 4-hydroxylase (C4H). nih.gov
Ortho-hydroxylation: A critical and often rate-limiting step is the ortho-hydroxylation of the cinnamic acid derivative (e.g., p-coumaric acid) at the C2 position. This reaction is believed to be catalyzed by a cytochrome P450-dependent monooxygenase. nih.govmdpi.com
Isomerization & Lactonization: The resulting ortho-hydroxycinnamic acid undergoes a trans-cis isomerization of the side chain, often facilitated by light. The cis isomer can then spontaneously or enzymatically cyclize, closing the lactone ring to form the characteristic coumarin nucleus. wikipedia.org
For a substituted coumarin like this compound, further enzymatic modifications of the basic coumarin skeleton are required. The formation of 7-hydroxycoumarin (umbelliferone) is a common pathway. wikipedia.org The introduction of an acetyl group at the C-6 position would necessitate an acylation step, likely involving an acyltransferase enzyme that uses a donor molecule like acetyl-CoA. While the synthesis of 3-acetylcoumarins is well-studied in organic chemistry, mdpi.comresearchgate.net the specific enzymatic reactions for the biosynthesis of 6-acetylated coumarins in plants are not well-elucidated in the provided literature.
Metabolic transformations can further modify the coumarin structure through processes like glycosylation, methylation, and prenylation, leading to the vast diversity of coumarins found in nature. nih.govnih.gov
Natural Product Isolation and Identification Methodologies
The isolation and identification of coumarins from natural sources involve a series of established phytochemical techniques. These methods are generally applicable for purifying and characterizing compounds like this compound from a plant matrix.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes and Libraries
The future of coumarin (B35378) synthesis is moving towards more efficient, economical, and environmentally friendly methods. semanticscholar.org While classical condensation reactions like the Pechmann, Knoevenagel, and Perkin methods are well-established for creating the coumarin core, future research will focus on refining these processes. semanticscholar.orgresearchgate.net Key goals include the use of greener catalysts, reducing multi-step protocols, and improving yields. semanticscholar.orgresearchgate.net
A significant area of development is the synthesis of large, diverse libraries of coumarin derivatives for high-throughput screening. By systematically modifying the core structure of 6-Acetyl-7-hydroxychromen-2-one—for instance, through reactions involving its acetyl and hydroxyl groups—researchers can generate novel hybrid molecules. For example, research on the related compound 6-acetyl-7-hydroxy-4-methylcoumarin has shown that it can be a starting point for creating coumarin-pyrimidine hybrids with significant antimicrobial activity. arkat-usa.org Similar strategies can be applied to this compound to build libraries of new chemical entities for extensive biological evaluation. arkat-usa.orgnih.gov
Development of Advanced Biological Screening Assays
To fully understand the therapeutic potential of this compound and its derivatives, research must move beyond preliminary cytotoxicity assays. The development of sophisticated and targeted biological screening assays is crucial. Future screening efforts will likely focus on specific molecular targets and cellular pathways.
Advanced screening methodologies may include:
Enzyme Inhibition Assays: Given that coumarins are known to inhibit various enzymes, high-throughput screens against specific enzyme targets, such as kinases or the HIV-1 reverse transcriptase, are a promising avenue. nih.govrsc.org
Anti-Biofilm Assays: Bacterial biofilm formation is a major factor in antibiotic resistance. Recent studies have shown that certain coumarin derivatives can inhibit biofilm formation in bacteria like Staphylococcus aureus. plos.org Screening new derivatives of this compound for anti-biofilm properties could identify new ways to combat persistent infections. plos.org
Phenotypic Screening: This approach involves testing compounds on whole cells or organisms to identify a desired change in phenotype, without a preconceived notion of the molecular target. This can uncover novel mechanisms of action.
Receptor Binding Assays: Studies on coumarin and its metabolite, 7-hydroxycoumarin, have shown they bind to cellular sites, albeit with low affinity. nih.gov Advanced assays could explore these interactions more deeply to understand their immunomodulatory effects. nih.gov
Integrated Omics Approaches for Mechanistic Discovery
Understanding how a compound like this compound exerts its biological effects requires a holistic view of cellular responses. Integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful approach to uncover the mechanism of action. mdpi.com
By treating cells with the compound and analyzing the subsequent changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can construct a comprehensive picture of the affected pathways. mdpi.comoncodesign-services.com For instance, integrative multi-omics analyses have been used to elucidate the complex biosynthetic pathways of furanocoumarins in plants, identifying specific enzymes and regulatory mechanisms. nih.govresearchgate.net A similar approach could reveal the precise molecular targets of this compound and explain its observed biological activities, bridging the gap between empirical knowledge and mechanism-driven science. mdpi.com
Application of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new drugs based on the coumarin scaffold. researchgate.netoncodesign-services.com These computational tools can accelerate the process, reduce costs, and improve the success rate of drug candidates. nih.gov
Key applications for this compound include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new coumarin derivatives based on their chemical structure, allowing researchers to prioritize which compounds to synthesize and test. oncodesign-services.com
AI-Assisted Synthesis: AI algorithms can predict optimal reaction conditions and even design novel retrosynthetic pathways, making the synthesis of complex coumarin derivatives more efficient. researchgate.netoncodesign-services.com
Virtual Screening and Docking: AI can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov AI-enhanced scoring functions improve the accuracy of predicting how a ligand like a coumarin derivative will interact with a receptor. researchgate.net
ADMET Prediction: A major cause of failure in clinical trials is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). semanticscholar.org AI models can predict these properties early in the discovery phase, helping to select candidates with a higher probability of success. mdpi.comnih.gov
The synergy between AI and coumarin research represents an exciting frontier that holds immense promise for accelerating drug discovery. researchgate.net
Development of Next-Generation Molecular Probes and Tools
Coumarin derivatives are renowned for their fluorescent properties, making them ideal scaffolds for creating molecular probes. rsc.orgrsc.org The future in this area involves designing highly specific and sensitive probes based on the this compound structure for advanced bio-imaging and diagnostics. nih.gov
Future research will focus on:
Targeted Fluorescent Probes: By attaching specific recognition units to the coumarin core, probes can be designed to detect specific metal ions (like Cu²⁺ or Hg²⁺), reactive oxygen species, or important biomolecules like hydrogen sulfide (B99878) with high selectivity and sensitivity. rsc.orgrsc.orgnih.gov
In-Vivo Imaging Agents: Small-molecule probes derived from coumarins have shown promise for penetrating the blood-brain barrier and imaging myelin, which is crucial for studying diseases like multiple sclerosis. nih.gov Developing derivatives of this compound could lead to new agents for PET imaging or fluorescent dyes for surgical guidance. nih.gov
Biosensors: The sensitivity of coumarin fluorescence to the molecular environment can be harnessed to develop biosensors that report on changes in pH or polarity within cells. rsc.org
The structural optimization and modification of coumarin probes remain an active area of research to improve sensitivity and reduce any potential damage to healthy cells. rsc.org
Q & A
Q. What are the optimal synthetic routes for 6-Acetyl-7-hydroxychromen-2-one, and how can purity be validated?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or hydroxylation of precursor chromenones. For purity validation, use High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Confirm structural integrity via -NMR (DMSO-d6, 400 MHz) and FT-IR (KBr pellet) to identify acetyl (C=O stretch at ~1700 cm) and hydroxyl (-OH stretch at ~3200 cm) groups. Quantify impurities using mass spectrometry (ESI-MS) .
Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer : Perform equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC quantification. For photostability, expose samples to UV light (320–400 nm) and track degradation kinetics .
Q. What spectroscopic techniques are most reliable for differentiating this compound from its structural analogs?
- Methodological Answer : Use -NMR to distinguish acetyl groups (δ ~200 ppm) and methoxy substituents (δ ~55 ppm). X-ray crystallography resolves positional isomerism, while tandem MS/MS fragmentation patterns (e.g., loss of acetyl or hydroxyl groups) provide additional specificity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrophilic regions for nucleophilic attack. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinities. Validate predictions with in vitro enzyme inhibition assays (IC determination) and SPR-based binding kinetics .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., cell line variability, solvent effects). Replicate key assays (e.g., MTT cytotoxicity) under standardized conditions (e.g., 48-hour exposure, 10% FBS media). Use statistical tools (ANOVA with Tukey’s post hoc test) to assess significance of discrepancies .
Q. How do structural modifications (e.g., halogenation) impact the pharmacokinetic profile of this compound?
- Methodological Answer : Introduce halogens at the 4-methyl position via electrophilic substitution. Assess logP (shake-flask method) and plasma protein binding (ultrafiltration-LC/MS) to evaluate lipophilicity. Compare metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays. In vivo PK studies (rodents) quantify bioavailability and half-life .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC. Report effect sizes (Cohen’s d) and confidence intervals (95% CI). For reproducibility, pre-register protocols (e.g., OSF) and share raw datasets (e.g., Zenodo) with metadata (e.g., instrument calibration logs) .
Q. How should researchers address batch-to-batch variability in synthetic this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles: vary reaction parameters (temperature, catalyst loading) in a factorial design (JMP software). Use multivariate analysis (PCA) to identify critical process parameters. Establish acceptance criteria (e.g., ≥95% purity by HPLC) and validate with inter-laboratory comparisons .
Ethical & Reporting Standards
Q. What guidelines ensure ethical reporting of this compound’s potential therapeutic effects?
- Methodological Answer : Adhere to ARRIVE 2.0 for preclinical studies, disclosing sample sizes, randomization, and blinding. For structure-activity claims, use FAIR data principles (Findable, Accessible, Interoperable, Reusable). Avoid overinterpretation of in vitro results; explicitly state limitations in translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
